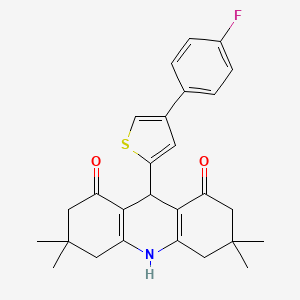

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Description

The target compound belongs to the acridinedione family, characterized by a bicyclic core structure with two ketone groups at positions 1 and 6. Its unique substitution pattern includes a 4-fluorophenyl group attached to a thienyl ring at position 9, distinguishing it from other derivatives. Acridinediones are known for diverse pharmacological activities, including anticancer, DNA-binding, and fungicidal properties .

Properties

CAS No. |

853310-95-9 |

|---|---|

Molecular Formula |

C27H28FNO2S |

Molecular Weight |

449.6 g/mol |

IUPAC Name |

9-[4-(4-fluorophenyl)thiophen-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C27H28FNO2S/c1-26(2)10-18-23(20(30)12-26)25(24-19(29-18)11-27(3,4)13-21(24)31)22-9-16(14-32-22)15-5-7-17(28)8-6-15/h5-9,14,25,29H,10-13H2,1-4H3 |

InChI Key |

SPXJYNTZSMMERY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CS4)C5=CC=C(C=C5)F)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Four-Component Reaction (4-CR) Strategies

The one-pot four-component reaction (4-CR) of dimedone, aldehydes, ammonium acetate, and a ketone derivative is the most widely reported method for synthesizing hexahydroacridinediones. For 9-(4-(4-fluorophenyl)-2-thienyl)-substituted derivatives, the aldehyde component is replaced by 4-(4-fluorophenyl)thiophene-2-carbaldehyde. This reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization (Scheme 1).

Mechanistic Insights :

-

Knoevenagel Condensation : Dimedone reacts with the aldehyde to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : Ammonium acetate facilitates the addition of a second dimedone molecule to the unsaturated intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the acridinedione core, followed by dehydration to yield the final product.

The presence of electron-withdrawing groups (e.g., fluorine) on the aryl ring and the heteroaromatic thienyl moiety introduces steric and electronic challenges, often necessitating optimized catalysts and prolonged reaction times.

Catalyst Systems for Acridinedione Synthesis

Fe³⁺/4Å Molecular Sieves as a Heterogeneous Catalyst

Magyar and Hell (2019) demonstrated that Fe³⁺ supported on 4Å molecular sieves (Fe³⁺/4A) achieves exceptional yields (50–99%) for 9-aryl-acridinediones. Key advantages include:

Table 1: Performance of Fe³⁺/4A in Acridinedione Synthesis

| Aldehyde Component | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Chlorobenzaldehyde | 99 | 14 |

| 4-Nitrobenzaldehyde | 85 | 14 |

| Thiophene-2-carbaldehyde | Complex mixture | 14 |

For thiophene-2-carbaldehyde, competing side reactions (e.g., polymerization) reduce yields, highlighting the need for modified protocols.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve ammonium acetate and stabilize polar intermediates. Reactions conducted under reflux (78°C) achieve optimal heat transfer and reaction rates.

Stoichiometric Adjustments

-

Ammonium Acceptor Ratio : A 3:1 molar ratio of ammonium acetate to aldehyde suppresses enolization side reactions.

-

Catalyst Loading : 0.1 g Fe³⁺/4A per mmol aldehyde balances activity and cost.

Challenges in Thienyl-Substituted Acridinedione Synthesis

Instability of Thiophene Intermediates

Thiophene-2-carbaldehyde undergoes rapid oxidation under acidic or basic conditions, leading to sulfoxide or overoxidized byproducts. Magyar and Hell (2019) observed complex mixtures when using heteroaromatic aldehydes, necessitating:

Steric Hindrance from the 4-Fluorophenyl Group

The bulk of the 4-fluorophenyl-thienyl group impedes cyclization. Strategies to mitigate this include:

-

Extended Reaction Times : 18–24 hours instead of 14 hours.

-

Microwave Assistance : Accelerates kinetics through dielectric heating.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

Chemical Reactions Analysis

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The fluorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures, which may have different biological activities.

Scientific Research Applications

9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The fluorophenyl and thienyl groups are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Acridinedione Derivatives

Key Observations:

- Electron-donating groups (e.g., methyl, methoxy) and polar substituents (hydroxyl, nitro) influence melting points and reaction efficiency. For example, nitro-substituted derivatives exhibit slightly lower melting points (~272–298°C) compared to methyl/hydroxyl analogs (>300°C) .

- Synthetic yields vary significantly: Hydroxyphenyl derivatives achieve 85% yield, whereas methylphenyl analogs yield 60% under similar conditions .

Pharmacological Activity

Acridinediones exhibit bioactivity dependent on substituent chemistry:

- Anticancer and DNA-binding : Derivatives with halogenated phenyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) show enhanced DNA interaction due to halogen’s electronegativity, improving binding to nucleic acids .

- Fungicidal activity : Nitro- and hydroxy-substituted derivatives demonstrate moderate antifungal effects, though fluorinated analogs may offer improved membrane permeability .

- The target compound’s thienyl group (a sulfur-containing heterocycle) could augment bioactivity by facilitating interactions with enzymatic thiol groups or metal ions.

Analytical Characterization

Table 2: Spectroscopic and Chromatographic Comparisons

Key Observations:

- Nitro groups produce distinct IR peaks at 1525 and 1345 cm⁻¹, absent in fluorinated or methylated derivatives .

- Methoxy groups in 9-(3-methoxyphenyl)-derivatives show characteristic singlet peaks at δ 3.76 ppm in ¹H NMR .

- HPLC methods for fluorophenyl derivatives (e.g., 20-min retention time with UV detection) highlight the role of substituents in chromatographic behavior .

Biological Activity

The compound 9-(4-(4-Fluorophenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈FNO₂S

- Molecular Weight : Approximately 325.40 g/mol

Synthesis

The synthesis of this compound typically involves multi-component reactions that incorporate various functional groups. The synthetic pathways often utilize starting materials such as thiophenols and fluorinated aromatic compounds to achieve the desired molecular architecture.

Antimicrobial Properties

Research indicates that derivatives of the acridine structure exhibit significant antimicrobial activity. For instance:

- Activity Against Bacteria : Some studies have shown that related compounds demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.3 to 8.5 µM against strains like Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the activation of human hepatic stellate cells (LX2), which play a critical role in liver fibrosis . This suggests potential applications in treating liver-related inflammatory diseases.

Antifibrotic Effects

In studies focusing on liver fibrosis models, the compound demonstrated inhibitory activity at concentrations around 10 µM. This points to its potential as a therapeutic agent in managing fibrotic diseases .

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported the synthesis of several acridine derivatives and their evaluation against various microbial strains. The results indicated that specific substitutions on the acridine core significantly enhanced antibacterial activity .

- Anti-inflammatory Research : Another investigation assessed the impact of similar compounds on inflammatory pathways in human cell lines. The findings suggested that these compounds could modulate key signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The following table summarizes some of the key findings regarding SAR for this class of compounds:

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this acridinedione derivative?

Answer:

The compound is typically synthesized via multi-step condensation reactions. A representative approach involves:

- Step 1: Reacting 4-fluorobenzaldehyde with a thiophene derivative to form the thienyl-fluorophenyl intermediate.

- Step 2: Condensing this intermediate with a tetramethylcyclohexanedione precursor in the presence of a base (e.g., thiourea) to facilitate cyclization .

- Step 3: Purification via recrystallization or column chromatography, with yields optimized by adjusting reaction time (60–75 minutes) and catalyst loading .

Key references include protocols for analogous acridinediones, such as 10-(4-chlorophenyl) derivatives, which share similar synthetic pathways .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR identifies substituent environments (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thienyl protons at δ 6.8–7.0 ppm) .

- X-ray Crystallography: Resolves the bicyclic acridinedione core and confirms substituent positions (e.g., monoclinic crystal system, space group P21/n, with unit cell parameters a = 15.15 Å, b = 10.96 Å, c = 16.11 Å) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 457.58 for C30H32FNO2) .

Advanced: How can researchers address contradictions in spectroscopic data interpretation?

Answer:

Contradictions often arise from overlapping signals (e.g., thienyl vs. fluorophenyl protons in NMR). Strategies include:

- Cross-Validation: Compare experimental NMR data with computed spectra (DFT calculations) .

- X-ray Diffraction: Resolve ambiguities in substituent orientation, as demonstrated for 9-(4-fluorophenyl)-10-p-tolyl derivatives .

- Heteronuclear Correlation (HSQC/HMBC): Assign quaternary carbons and confirm connectivity in complex cases .

Advanced: What computational approaches predict electronic properties and reactivity?

Answer:

- DFT Calculations: Model HOMO-LUMO gaps to assess electron-withdrawing effects of the fluorophenyl group .

- Molecular Dynamics (MD): Simulate solvent interactions and stability of the bicyclic core .

- Docking Studies: Explore potential bioactivity by docking into protein active sites (e.g., acetylcholinesterase for related acridinediones) .

Advanced: How do fluorophenyl substituents influence supramolecular packing?

Answer:

- Crystal Packing Analysis: Fluorophenyl groups engage in C–H···F interactions, as seen in 9-(4-fluorophenyl)-10-p-tolyl derivatives, creating layered structures .

- Comparison with Analogues: Methoxy or hydroxyl substituents (e.g., 9-(4-hydroxyphenyl) derivatives) form stronger hydrogen bonds, altering solubility and melting points .

Advanced: What challenges arise in optimizing synthetic yields, and how are they mitigated?

Answer:

- Challenge: Low yields due to steric hindrance from tetramethyl groups.

- Solutions:

Basic: What structural insights are provided by X-ray crystallography?

Answer:

- Core Geometry: The acridinedione adopts a boat conformation in the cyclohexenone ring, with dihedral angles of 15–20° between the fluorophenyl and thienyl planes .

- Substituent Effects: Fluorine atoms induce electrostatic polarization, stabilizing the crystal lattice via van der Waals interactions .

Advanced: How can structure-activity relationships (SAR) guide biological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.